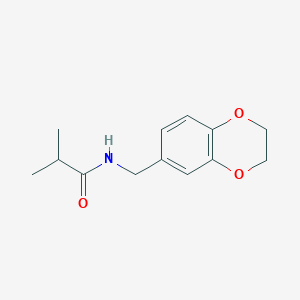
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide, also known as BMDM, is a chemical compound that has been studied for its potential use in scientific research. BMDM is a derivative of 3,4-methylenedioxyamphetamine (MDA), a psychoactive drug that has been used recreationally. However, BMDM is not intended for human consumption and is only used for research purposes.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is not fully understood. However, it has been shown to bind to the sigma-1 receptor with high affinity. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in regulating calcium ion channels and other cellular processes. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been shown to modulate the activity of the sigma-1 receptor, which may have implications for various cellular processes.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are involved in protecting cells from stress. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the receptor's function. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is that it is not very selective and can bind to other proteins in addition to the sigma-1 receptor. This can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide. One area of research is to further investigate its potential as a tool compound for studying the sigma-1 receptor. Another area of research is to investigate its potential as a fluorescent probe for imaging cellular structures. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide and its potential as a treatment for neurodegenerative diseases.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects and may have potential as a treatment for neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with hydroxylamine hydrochloride to form 3,4-methylenedioxyphenylacetone oxime. The oxime is then reduced with sodium borohydride to form the amine, which is then acylated with 2-methylpropanoyl chloride to form N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has been studied for its potential use as a tool compound in scientific research. It has been used as a ligand for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)13(15)14-8-10-3-4-11-12(7-10)17-6-5-16-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDPEYIKCYKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
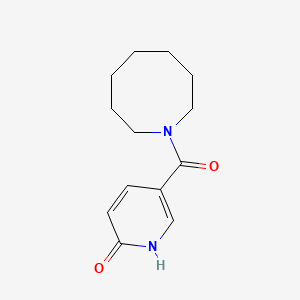


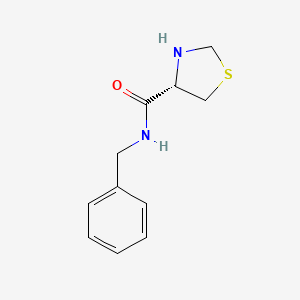
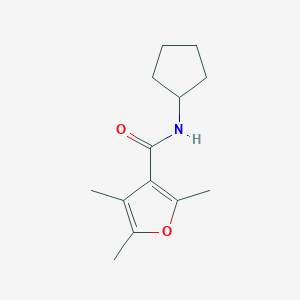
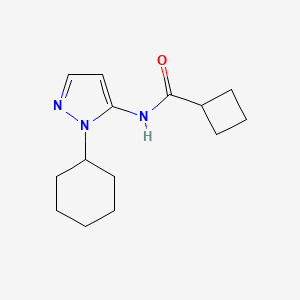
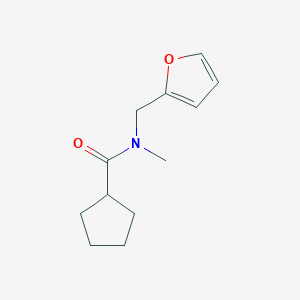
![2-[[4-[(4-Methoxycarbonylphenyl)sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B7476264.png)